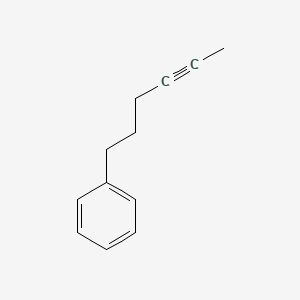

6-Phenyl-2-hexyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-4-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQGPSNMZZGRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390654 | |

| Record name | 6-PHENYL-2-HEXYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34298-75-4 | |

| Record name | 6-PHENYL-2-HEXYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PHENYL-2-HEXYNE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Phenyl-2-hexyne: Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-hexyne is an organic compound featuring a phenyl group connected to a hexyne chain, with the triple bond located at the second carbon position. This internal alkyne is a valuable building block in organic synthesis, offering a reactive site for various chemical transformations. Its structural framework, combining an aromatic ring with an alkyne functionality, makes it a molecule of interest for constructing more complex structures, potentially for applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectroscopic profile.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring attached to a six-carbon chain containing a carbon-carbon triple bond between the second and third carbon atoms.

Molecular Formula: C₁₂H₁₄[1][2][3][4][5][6][7]

Molecular Weight: 158.24 g/mol [1][2][3][4][5][7]

Canonical SMILES: CC#CCCCC1=CC=CC=C1[1][4][5]

InChIKey: BYQGPSNMZZGRQP-UHFFFAOYSA-N[1][3][4]

CAS Number: 34298-75-4[1][2][3][4][5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 240.2 °C at 760 mmHg | [4][5] |

| Density | 0.922 g/cm³ | [4][5] |

| Refractive Index | 1.522 | [5] |

| Flash Point | 89.5 °C | [4][5] |

| LogP | 3.8 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes common in organic chemistry for the formation of carbon-carbon bonds, particularly those involving alkynes. Two plausible and effective methods are detailed below.

Synthesis via Alkylation of a Terminal Alkyne

This approach involves the deprotonation of a suitable terminal alkyne followed by alkylation with an appropriate electrophile. A logical route would be the reaction of the acetylide of 1-propyne with a 3-phenylpropyl halide.

Caption: Alkylation pathway for the synthesis of this compound.

Experimental Protocol:

-

Preparation of the Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium amide (NaNH₂) is suspended in an anhydrous solvent like liquid ammonia or tetrahydrofuran (THF). Propyne gas is then bubbled through the suspension, or a solution of propyne in THF is added dropwise at low temperature (e.g., -78 °C) to form the sodium propynide salt.

-

Alkylation Reaction: To the freshly prepared propynide solution, a solution of 3-phenylpropyl halide (e.g., 3-phenyl-1-bromopropane) in anhydrous THF is added slowly, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10][11][12] To synthesize this compound via this method, one could couple a suitable haloalkane with phenylacetylene, although this is a less common variation of the standard Sonogashira reaction which typically involves aryl/vinyl halides. A more conventional Sonogashira approach would be to couple a 1-halo-1-propyne with a 3-phenylpropyl metallic reagent, though the former is less readily available. A more feasible, albeit indirect, Sonogashira-based route might involve coupling phenylacetylene with a bifunctional linker that is subsequently converted to the propyl group.

Given the directness of the alkylation method, it is often the preferred laboratory-scale synthesis for structures like this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chain, and the methyl protons adjacent to the alkyne.

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.1-7.3 ppm.

-

Methylene Protons (-CH₂-Ph): A triplet at approximately δ 2.7 ppm.

-

Methylene Protons (-CH₂-C≡): A multiplet around δ 2.2-2.4 ppm.

-

Methylene Protons (-CH₂-CH₂-C≡): A multiplet around δ 1.8-2.0 ppm.

-

Methyl Protons (CH₃-C≡): A triplet around δ 1.8 ppm, showing long-range coupling with the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: Signals in the region of δ 125-142 ppm.

-

Alkynyl Carbons (-C≡C-): Two quaternary signals in the region of δ 80-90 ppm.

-

Alkyl Carbons: Signals for the three methylene carbons and one methyl carbon would appear in the upfield region of the spectrum (δ 15-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, being an internal alkyne, will show a characteristic, though potentially weak, C≡C stretching vibration.[13][14]

-

C-H stretching (aromatic): A band or bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

-

C≡C stretching: A weak absorption in the range of 2190-2260 cm⁻¹. For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or absent.[13]

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-H bending (aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of monosubstitution on the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would show the molecular ion peak (M⁺) and various fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound.[6]

-

Major Fragmentation Pathways:

-

Benzylic cleavage: Loss of a C₃H₅ fragment to give the tropylium ion at m/z = 91, which is often a very prominent peak for compounds containing a benzyl group.

-

Loss of a methyl group: A peak at m/z = 143.

-

Cleavage of the alkyl chain: Various other fragment ions resulting from the cleavage of the bonds within the hexynyl chain.

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the carbon-carbon triple bond and the phenyl group.

Reactions of the Alkyne Group

The internal alkyne can undergo a variety of addition reactions, including:

-

Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or, with a more active catalyst and harsher conditions, to a single bond (alkane). The use of specific catalysts like Lindlar's catalyst would favor the formation of the cis-alkene.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form di- and tetra-haloalkanes.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield haloalkenes and geminal dihalides.

-

Hydration: Acid-catalyzed or oxymercuration-demercuration reactions would lead to the formation of a ketone.

-

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.

-

Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[15][16][17][18][19]

Caption: Common reactions of the alkyne functional group in this compound.

Reactions of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The alkyl group attached to the ring is an ortho-, para- director and is weakly activating.

Applications in Drug Development and Organic Synthesis

While specific biological activities of this compound itself are not widely documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The phenyl group is a common feature in many drug molecules, and the alkyne functionality provides a versatile handle for further chemical modifications.[20] The linear geometry of the alkyne can act as a rigid spacer in the design of new molecules.

As a building block, this compound can be used in the synthesis of more complex molecules with potential biological activity. For instance, the alkyne can be used in "click chemistry" reactions (after conversion to a terminal alkyne or an azide) to link different molecular fragments. The phenyl group can also be further functionalized to introduce other pharmacophoric features. While there is a lack of specific research on the biological activity of this compound and its direct derivatives, the synthesis and evaluation of such compounds represent an area for potential future investigation.[21][22][23][24]

Safety and Handling

Based on available safety data, this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile organic molecule with a combination of aromatic and alkyne functionalities. Its synthesis is achievable through established organic chemistry methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its direct applications in drug development are not yet established, its potential as a synthetic intermediate for the construction of more complex and potentially bioactive molecules is significant. This guide provides a foundational understanding of the chemical properties and behavior of this compound for researchers and scientists in the field.

References

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

-

ResearchGate. (2025, August 10). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Bastin, L. (2016). Chemistry 256 Workshop #7 Exercise. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

-

ResearchGate. (2025, August 6). Photochemical [2 + 2] cycloaddition reactions of 6-alkenyl-3- phenylcyclohex-2-en-1-ones: Using biradical conformation control to account for exceptions to the "rule of five". Retrieved from [Link]

-

Pearson. (n.d.). How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a.... Retrieved from [Link]

-

Nature. (n.d.). Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H14). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

-

ResearchGate. (2025, November 30). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

-

SAGE Journals. (n.d.). Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. Retrieved from [Link]

-

ACS Publications. (2014, October 5). Cycloadditions of Cyclohexynes and Cyclopentyne. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Institute of Chemistry Ceylon. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Copernicus Publications. (n.d.). Selective Reagent Ion-Time of Flight-Mass Spectrometry study of six common monoterpenes. Retrieved from [Link]

-

ACS Publications. (2025, November 4). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Retrieved from [Link]

-

ScienceOpen. (2022, December 20). Research Article Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. Retrieved from [Link]

-

Chemical Science. (2022, March 23). rsc.li/chemical-science. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound|lookchem [lookchem.com]

- 6. PubChemLite - this compound (C12H14) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C12H14 | CID 3251198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. science.widener.edu [science.widener.edu]

- 14. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]

- 15. organicreactions.org [organicreactions.org]

- 16. api.pageplace.de [api.pageplace.de]

- 17. researchgate.net [researchgate.net]

- 18. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. web.pdx.edu [web.pdx.edu]

- 22. mdpi.com [mdpi.com]

- 23. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scienceopen.com [scienceopen.com]

Synthesis and characterization of 6-Phenyl-2-hexyne

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Phenyl-2-hexyne

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound (CAS No: 34298-75-4), an internal, non-symmetrical alkyne. From the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the chosen methodologies. The primary synthetic strategy detailed is the nucleophilic substitution (SN2) reaction between a propynylide anion and a suitable 3-phenylpropyl electrophile, a robust and efficient method for constructing the target carbon skeleton. We present a detailed, self-validating experimental protocol, including reagent selection, reaction setup, and purification techniques. Subsequently, a multi-faceted characterization workflow is outlined, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the synthesized compound. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to enhance understanding for researchers, scientists, and professionals in drug development and materials science.

Part 1: Strategic Approach to Synthesis

Introduction to this compound

This compound is a disubstituted alkyne featuring a methyl group and a 3-phenylpropyl group attached to a carbon-carbon triple bond. Its structure offers a unique combination of a rigid alkyne core and flexible aliphatic and aromatic moieties. Such molecules serve as valuable intermediates in organic synthesis, finding potential applications in the construction of complex molecular architectures, development of novel materials, and as scaffolds in medicinal chemistry. The precise and efficient synthesis of this compound is therefore of significant interest.

Retrosynthetic Analysis

To devise a logical synthesis, we employ a retrosynthetic approach, working backward from the target molecule to readily available starting materials. The most logical disconnection for an unsymmetrical internal alkyne like this compound is adjacent to the triple bond, leveraging the well-established chemistry of acetylide anions.

The primary disconnection considered is at the C3-C4 bond. This bond can be formed by the reaction of a nucleophilic propynylide anion (a synthon for propyne) and an electrophilic 3-phenylpropyl cation (a synthon for a 3-phenylpropyl halide). This strategy is highly effective because it utilizes the pronounced acidity of terminal alkynes (pKa ≈ 25), allowing for straightforward deprotonation to form a potent carbon nucleophile.[1] The subsequent reaction with a primary alkyl halide proceeds efficiently via an SN2 mechanism.[1]

An alternative, the Sonogashira coupling, involves cross-coupling a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes.[2][3][4] While powerful, this method is more complex and typically employed for creating aryl-alkyne bonds, making it less direct for this specific aliphatic-alkyne C-C bond formation compared to acetylide alkylation.

Part 2: Detailed Experimental Protocol

The following protocol is designed as a self-validating system. The success of each step is predicated on the proper execution of the previous one, with an emphasis on anhydrous conditions to prevent the quenching of the strongly basic acetylide intermediate.

Workflow Overview

The synthesis proceeds in two primary stages within a single pot: the deprotonation of a terminal alkyne to form the nucleophile, followed by the SN2 alkylation with the electrophile.

Step-by-Step Methodology

Reagents and Equipment:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Propyne (condensed at -78°C or bubbled through solution)

-

3-Phenyl-1-propyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), low-temperature bath (dry ice/acetone).

Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Solvent Introduction: Add anhydrous THF to the flask and cool the vessel to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation:

-

If using gaseous propyne, bubble it through the cold THF for a set period to dissolve a sufficient amount.

-

Slowly add one equivalent of n-butyllithium dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of the lithium propynylide salt may be observed. The choice of n-BuLi is based on its high basicity, which ensures complete and rapid deprotonation of the terminal alkyne.[5][6] Anhydrous conditions are critical as n-BuLi reacts violently with water.

-

-

Alkylation:

-

After stirring the acetylide solution for 30-60 minutes at -78 °C, add a solution of 3-phenyl-1-propyl bromide in a small amount of anhydrous THF dropwise.

-

The use of a primary halide is paramount to maximize the yield of the SN2 product and minimize the competing E2 elimination pathway, which would be significant with secondary or tertiary halides.[1]

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates any remaining acetylide or base.

-

Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

-

Part 3: Comprehensive Characterization

A combination of spectroscopic and chromatographic techniques is required to confirm the identity and assess the purity of the final product.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This technique provides detailed information about the proton environments in the molecule. The predicted spectrum for this compound in CDCl₃ would show:

-

δ ~7.1-7.3 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted phenyl ring.

-

δ ~2.7 ppm (t, 2H): A triplet for the benzylic protons (-CH₂-Ph), coupled to the adjacent methylene group.

-

δ ~2.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-), coupled to the other methylene group.

-

δ ~1.8 ppm (p, 2H): A pentet (or multiplet) for the central methylene protons (-CH₂-CH₂-CH₂-).

-

δ ~1.7 ppm (t, 3H): A triplet for the methyl protons (CH₃-C≡C-), showing long-range coupling to the methylene protons across the alkyne.

-

-

¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms. Expected chemical shifts are:

-

δ ~142 ppm: Quaternary aromatic carbon (C-ipso).

-

δ ~128.5 ppm: Aromatic CH carbons (ortho, meta).

-

δ ~126 ppm: Aromatic CH carbon (para).

-

δ ~80 ppm & ~75 ppm: The two sp-hybridized alkyne carbons.

-

δ ~35 ppm: Benzylic carbon (-CH₂-Ph).

-

δ ~30 ppm: Central methylene carbon.

-

δ ~21 ppm: Methylene carbon adjacent to the alkyne.

-

δ ~4 ppm: Methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~2240 cm⁻¹: A weak to medium absorption for the internal C≡C triple bond stretch. Its presence confirms the alkyne, and its weakness is characteristic of an internal alkyne.[7][8][9] The absence of a sharp peak around 3300 cm⁻¹ confirms the lack of a terminal alkyne C-H bond.[8]

-

~1600 & ~1495 cm⁻¹: Aromatic C=C ring stretches.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural clues from fragmentation patterns.

Part 4: Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [11][12] |

| Molecular Weight | 158.24 g/mol | [10][12] |

| CAS Number | 34298-75-4 | [11][12][13] |

| Appearance | Liquid (predicted) | |

| Boiling Point | ~240 °C at 760 mmHg (predicted) | [13][14] |

| Density | ~0.922 g/cm³ (predicted) | [13][14] |

| Refractive Index | ~1.522 (predicted) | [14] |

Table 2: Summary of Expected Spectroscopic Data

| Technique | Wavenumber / Chemical Shift (δ) | Assignment |

| IR Spectroscopy | ~2240 cm⁻¹ | C≡C (internal alkyne) stretch |

| ~3030, 2950-2850, 1600, 1495 cm⁻¹ | Aromatic C-H, Aliphatic C-H, Aromatic C=C | |

| ¹H NMR (CDCl₃) | ~7.1-7.3 ppm (m, 5H) | Ar-H |

| ~2.7 ppm (t, 2H) | -CH₂-Ph | |

| ~2.2 ppm (t, 2H) | -C≡C-CH₂- | |

| ~1.8 ppm (p, 2H) | -CH₂-CH₂-CH₂- | |

| ~1.7 ppm (t, 3H) | CH₃-C≡C- | |

| ¹³C NMR (CDCl₃) | ~142, 128.5, 126 ppm | Aromatic carbons |

| ~80, 75 ppm | Alkyne carbons (-C≡C-) | |

| ~35, 30, 21, 4 ppm | Aliphatic carbons | |

| Mass Spec (EI) | m/z = 158 | Molecular Ion [M]⁺ |

Part 5: Conclusion

This guide has detailed a robust and scientifically sound approach for the synthesis and characterization of this compound. The chosen synthetic route, based on the alkylation of a terminal alkyne, is both efficient and illustrative of fundamental principles in organic chemistry. The causality behind each experimental choice, from the selection of a strong base to the use of a primary halide, has been explained to ensure a high probability of success. The comprehensive characterization plan, utilizing NMR, IR, and MS, provides a clear and definitive pathway to verify the structure and purity of the target compound. By integrating detailed protocols with the underlying chemical logic, this document serves as a practical and educational resource for scientists engaged in synthetic chemistry.

References

- askIITians. (n.d.). How does a terminal alkyne react in a Grignard reaction, will the car.

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

van der Pijl, F., et al. (2018). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 9(34), 7032-7037. National Institutes of Health. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR: alkynes. Retrieved from [Link]

-

Quora. (2020, July 27). How does Grignard reagent react with alkyne? Retrieved from [Link]

-

Quora. (n.d.). How does Grignard reagent react with alkyne? - Organic chemistry point. Retrieved from [Link]

-

Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Retrieved from [Link]

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

-

Dessy, R. E., & Salinger, R. M. (1961). The Reaction of 1-Alkynes with Organometallic Compounds. II. The Relationship between Decomposition Potentials of Grignard Reagents and Their Relative Reactivity Towards Terminal Acetylens. Journal of the American Chemical Society, 83(17), 3530-3533. Retrieved from [Link]

-

Walker, K. A., et al. (1998). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 1(1), 129-131. ACS Publications. Retrieved from [Link]

-

Smith, A. B., et al. (2010). Merging Asymmetric[7][15]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Journal of the American Chemical Society, 132(40), 14345-14351. National Institutes of Health. Retrieved from [Link]

-

Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

-

Davies, K. A., Abel, R. C., & Wulff, J. E. (2011). Operationally Simple Copper-Promoted Coupling of Terminal Alkynes with Benzyl Halides. The Journal of Organic Chemistry, 76(23), 9919-9922. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Csékei, M., Novák, Z., & Kotschy, A. (2008). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 10(15), 3323-3326. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, July 11). Alkylation of Alkynes; Alkyne Additions in Synthesis [Video]. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2021, September 16). Lecture Video Ch9 15 – Alkylation of Terminal Alkynes [Video]. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pearson. (n.d.). Beginning with acetylene and benzyl bromide and using any other i... Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1H NMR spectra of 6 (solvents marked with asterisks) and... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. Retrieved from [Link]

-

Reddit. (2020, October 24). How does benzyl lithium and benzyl bromide react with each other? Retrieved from [Link]

-

Organic Syntheses. (n.d.). [- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Phenyl 2 Nitropropene. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Golden Fullerene Encapsulating Schmid Gold. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E)-. Retrieved from [Link]

Sources

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Page loading... [wap.guidechem.com]

- 12. scbt.com [scbt.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. lookchem.com [lookchem.com]

- 15. How does a terminal alkyne react in a Grignard reaction, will the car - askIITians [askiitians.com]

Spectroscopic Data for 6-Phenyl-2-hexyne: An In-depth Technical Guide

Introduction

6-Phenyl-2-hexyne, also known as hex-4-ynylbenzene, is an organic compound with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1] Its structure, featuring a phenyl ring connected to a hexyne chain, makes it a molecule of interest in synthetic organic chemistry and potential precursor in drug development. A thorough characterization of its spectral properties is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the unavailability of experimentally acquired spectra in public databases, this guide leverages predictive models based on established principles of spectroscopy to offer a detailed analysis of the expected spectral features. Furthermore, it outlines the standard experimental protocols for acquiring such data, providing a valuable resource for researchers and scientists.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is foundational to understanding its spectroscopic signature. The molecule consists of a monosubstituted benzene ring attached to a six-carbon chain containing a carbon-carbon triple bond between the second and third carbon atoms. This combination of an aromatic ring and an internal alkyne gives rise to characteristic signals in various spectroscopic techniques.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom. The predicted chemical shifts are presented in the following tables, calculated using advanced computational algorithms that consider the effects of shielding and deshielding from neighboring functional groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |

| ~ 7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) | The aromatic protons are expected to appear as a complex multiplet due to their close chemical shifts and spin-spin coupling. |

| ~ 2.70 | Triplet | 2H | -CH₂-Ph | The methylene group adjacent to the phenyl ring is deshielded by the aromatic ring current and appears as a triplet due to coupling with the neighboring methylene group. |

| ~ 2.20 | Triplet | 2H | -C≡C-CH₂- | The methylene group adjacent to the alkyne is slightly deshielded by the triple bond and appears as a triplet due to coupling with the adjacent methylene group. |

| ~ 1.80 | Quintet | 2H | -CH₂-CH₂-CH₂- | This central methylene group is expected to show a more complex splitting pattern, likely a quintet or multiplet, due to coupling with the two adjacent methylene groups. |

| ~ 1.75 | Triplet | 3H | CH₃-C≡C- | The methyl protons on the alkyne are deshielded by the triple bond and are expected to show a small coupling to the adjacent methylene group, appearing as a triplet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Experimental Choices |

| ~ 141.5 | Quaternary aromatic carbon (C-ipso) | The carbon atom of the phenyl ring directly attached to the alkyl chain is a quaternary carbon and its chemical shift is influenced by the substituent. |

| ~ 128.4 | Aromatic CH (C-ortho, C-meta) | The ortho and meta carbons of the phenyl ring are expected to have very similar chemical shifts, resulting in a single, more intense signal. |

| ~ 125.8 | Aromatic CH (C-para) | The para carbon is in a slightly different electronic environment and may be resolved as a separate signal. |

| ~ 80.5 | Alkyne quaternary carbon (-C≡C-) | The two sp-hybridized carbons of the internal alkyne are expected in this region.[2] |

| ~ 78.0 | Alkyne quaternary carbon (-C≡C-) | The chemical shifts of the two alkyne carbons will be distinct due to the asymmetry of the molecule.[2] |

| ~ 35.0 | -CH₂-Ph | The benzylic carbon is deshielded by the aromatic ring. |

| ~ 30.5 | -CH₂-CH₂-CH₂- | The central methylene carbon of the alkyl chain. |

| ~ 20.0 | -C≡C-CH₂- | The methylene carbon adjacent to the alkyne. |

| ~ 3.5 | CH₃-C≡C- | The methyl carbon attached to the alkyne is expected at a high field. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment | Causality Behind Experimental Choices |

| 3100-3000 | Medium | Aromatic C-H stretch | The stretching vibrations of C-H bonds on the phenyl ring typically appear in this region. |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch | The stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain. |

| ~2240 | Weak | C≡C stretch (internal alkyne) | The carbon-carbon triple bond stretch for an internal alkyne is typically weak due to the small change in dipole moment during the vibration. |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch | These absorptions are characteristic of the benzene ring. |

| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | For a monosubstituted benzene ring, two strong bands are expected in this region. |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.[4]

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[5]

-

Place a small drop of this compound onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Predicted Relative Abundance | Assignment | Causality Behind Experimental Choices |

| 158 | Moderate | [M]⁺ (Molecular Ion) | The molecular ion peak corresponds to the molecular weight of this compound.[6] |

| 143 | Moderate | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 129 | Low | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 115 | Low | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 91 | High | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement. This is often the base peak for alkylbenzenes. |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the entire alkyl chain. |

Experimental Protocol for EI-Mass Spectrometry

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

Instrumental Parameters:

-

Ionization Method: Electron Ionization (EI).[7]

-

Electron Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.[8]

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and significant fragments.

Visualization of Experimental Workflows

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, coupled with standardized experimental protocols. The predicted data, based on fundamental spectroscopic principles, serves as a robust reference for the identification and characterization of this compound in a research setting. The presented workflows and fragmentation pathways offer further insight into the analytical process and the molecule's behavior under various spectroscopic conditions. This comprehensive guide is intended to be a valuable resource for researchers, aiding in the efficient and accurate analysis of this compound.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Grimme, S. (2013). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations.

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. whitman.edu [whitman.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 6-Phenyl-2-hexyne

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of alkynes and their derivatives is a cornerstone of modern organic chemistry and drug discovery. Their unique electronic structure and reactivity make them valuable building blocks in the synthesis of complex molecules and pharmacologically active agents. 6-Phenyl-2-hexyne, an internal alkyne featuring a phenyl group, presents an interesting case for theoretical and computational analysis due to the interplay of the rigid alkyne moiety and the flexible alkyl chain attached to an aromatic ring. This guide provides a comprehensive framework for the in-depth theoretical and computational characterization of this compound, offering insights into its structural, vibrational, and electronic properties. As a self-validating system, this guide will also detail the necessary protocols for comparing computational predictions with experimental data, a critical step in ensuring the accuracy and reliability of theoretical models.

Introduction to this compound

This compound (C₁₂H₁₄) is an organic molecule characterized by a six-carbon chain with a triple bond between the second and third carbon atoms (an internal alkyne) and a phenyl group at the sixth position.[1][2][3][4][5][6][7][8] Its structure combines the rigidity of the alkyne functional group with the conformational flexibility of the propyl chain and the aromaticity of the phenyl ring. Understanding the interplay of these structural features is crucial for predicting its chemical behavior and potential applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [1][2][4] |

| Molecular Weight | 158.24 g/mol | [2][4] |

| CAS Number | 34298-75-4 | [1][2][4] |

| Boiling Point | 240.2 °C at 760 mmHg | [2] |

| Density | 0.922 g/cm³ | [2] |

| Refractive Index | 1.522 | [2] |

A plausible synthetic route to this compound and other internal alkynes is through the Sonogashira cross-coupling reaction.[9][10] This powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] Other methods for internal alkyne synthesis include elimination reactions from dihaloalkanes and carbene rearrangements.[11][12]

Part 1: Computational Methodology: A First-Principles Approach

This section outlines a detailed, step-by-step computational workflow for the theoretical investigation of this compound. The choice of computational methods is guided by the principles of accuracy and efficiency, with a focus on Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves a thorough conformational search to identify the global minimum on the potential energy surface.

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently sample different conformers.

-

DFT Optimization: Subject the low-energy conformers identified in the previous step to full geometry optimization using DFT. A common and reliable choice of functional and basis set for this purpose is B3LYP/6-31G(d).[13]

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The structure with the lowest electronic energy is the global minimum and will be used for subsequent calculations.

Caption: Workflow for determining the global minimum energy structure.

Vibrational Spectra Prediction (IR and Raman)

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. DFT calculations can provide accurate predictions of infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.

Protocol 2: IR and Raman Spectra Calculation

-

Frequency Calculation: Using the optimized global minimum structure of this compound, perform a frequency calculation at a higher level of theory for improved accuracy, such as B3LYP/6-311+G(d,p).[14] This calculation will yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Frequency Scaling: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method. A typical scaling factor for B3LYP functionals is around 0.96-0.98.

-

Spectrum Generation: Generate the theoretical IR and Raman spectra by fitting the scaled frequencies and their intensities/activities to Lorentzian or Gaussian functions.

Caption: Workflow for predicting IR and Raman spectra.

NMR Spectra Prediction (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, providing invaluable assistance in spectral assignment.

Protocol 3: NMR Chemical Shift Calculation

-

GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used and reliable approach for calculating NMR shielding tensors.

-

DFT Calculation: Perform the GIAO calculation at a suitable level of theory, such as mPW1PW91/6-311G(d,p), on the optimized geometry of this compound.[15]

-

Chemical Shift Calculation: Calculate the isotropic chemical shifts by referencing the computed isotropic shielding constants to the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

δ_sample = σ_TMS - σ_sample

-

Caption: Workflow for predicting NMR chemical shifts.

Part 2: Predicted Spectroscopic Data and Comparison with Experimental Analogs

Due to the limited availability of published experimental spectra for this compound, this section will present the computationally predicted spectra and, for validation purposes, compare them with experimental data of a structurally similar molecule, 5-phenyl-1-pentyne, and general spectral regions for internal alkynes. This comparative approach is essential for demonstrating the predictive power and reliability of the computational methods employed.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 2. The numbering scheme for the atoms is provided in the accompanying figure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.75 | 3.5 |

| 4 | 2.15 | 18.5 |

| 5 | 2.65 | 35.0 |

| 6 | 7.20-7.35 (multiplet) | 126.0, 128.5, 142.0 |

| Alkyne (C2, C3) | - | 75.0, 80.0 |

Note: These are predicted values and may deviate from experimental results.

The predicted ¹H NMR spectrum is expected to show a triplet for the methyl protons (H1), multiplets for the methylene protons (H4 and H5), and a complex multiplet in the aromatic region (7.20-7.35 ppm) for the phenyl protons. The predicted ¹³C NMR spectrum will show distinct signals for the aliphatic carbons, the aromatic carbons, and the two sp-hybridized carbons of the alkyne, which are expected to appear in the range of 75-85 ppm.

Predicted IR and Raman Spectra

The predicted vibrational spectra of this compound will exhibit characteristic peaks corresponding to its functional groups.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡C Stretch | ~2230 | Weak in IR, Strong in Raman |

| Aromatic C-H Stretch | 3000-3100 | Medium in IR |

| Aliphatic C-H Stretch | 2850-2960 | Strong in IR |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong in IR |

The most characteristic feature of the alkyne is the C≡C stretching vibration. For an internal alkyne like this compound, this peak is expected to be weak in the IR spectrum but strong and sharp in the Raman spectrum, typically appearing around 2200-2260 cm⁻¹.[9][11][16]

Comparison with Experimental Data of 5-Phenyl-1-pentyne:

Part 3: Electronic Properties and Reactivity Insights

Beyond spectroscopic prediction, computational chemistry offers a window into the electronic structure and reactivity of molecules.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability and reactivity.

A DFT calculation will reveal that the HOMO of this compound is likely localized on the phenyl ring and the π-system of the alkyne, indicating these are the regions most susceptible to electrophilic attack. The LUMO is also expected to have significant contributions from the phenyl ring and the alkyne, suggesting these are the sites for nucleophilic attack.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map is expected to show a region of negative potential around the π-electron cloud of the phenyl ring and the alkyne bond, confirming these as likely sites for electrophilic interaction.

Conclusion

This technical guide has outlined a robust and comprehensive computational workflow for the detailed theoretical study of this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the structural, vibrational, and electronic properties of this and similar molecules. The protocols detailed herein for geometry optimization, spectroscopic prediction, and electronic structure analysis provide a self-validating framework for computational studies. While the direct comparison with experimental data for this compound is currently limited by its availability in public databases, the principles of validation through comparison with closely related analogs remain a cornerstone of rigorous computational research. The methodologies presented in this guide are broadly applicable to a wide range of organic molecules and are intended to serve as a valuable resource for scientists in academia and industry engaged in molecular design and discovery.

References

-

Synthesis of internal alkynes. a Sonogashira coupling of unactivated... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Synthesis of alkynes from non-alkyne sources. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. (2023). ACS Publications. [Link]

-

Sonogashira cross-coupling reaction. (2020, February 13). YouTube. [Link]

-

Short Notes on Synthesis using Alkynes. (n.d.). Longdom Publishing. [Link]

-

The stereo-divergent functionalization of alkynes: a comprehensive review. (n.d.). RSC Publishing. [Link]

-

Chemistry 256 Workshop Exercise #2 Spring 2014 Prof. Loyd Bastin. (n.d.). [Link]

-

The following IR spectra belong to 5-phenyl-1-pentyne and 6-phenyl-2-hex... (2025, April 7). Filo. [Link]

-

Computational chemical studies on thermochemistry and ring strains in cyclic [n]metaphenyleneacetylenes, butadiyne-bridged [4n]metacyclophynes, and butadiyne-bridged [4n]paracyclophynes. (2010). PubMed. [Link]

-

Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. (n.d.). [Link]

-

Chemistry 256 Workshop #7 Exercise Spring 2016 Prof. Loyd Bastin 1. The IR spectra below belong to 5-phenyl-1-pentyne and 6-phe. (n.d.). [Link]

-

The IR spectra below belong to 5-phenyl-1-pentyne and this compound. Which is which? Explain your reasoning. (n.d.). [Link]

-

Alkynes. (n.d.). [Link]

-

Experimental and Computational Studies of the Phenyl Radical Reaction with Propyne. (2025, August 6). ResearchGate. [Link]

-

Experimental and computational studies of the phenyl radical reaction with propyne. (n.d.). [Link]

-

Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). [Link]

-

Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. [Link]

-

8: Alkenes and Alkynes. (n.d.). [Link]

-

This compound. (n.d.). LookChem. [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]

-

5-Phenyl-1-pentyne - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). arkat usa. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

-

Simulate and predict NMR spectra. (n.d.). [Link]

-

AB INITIO AND DFT CALCULATIONS FOR THE VIBRATIONAL FREQUENCIES AND BARRIER TO PLANARITY OF CYCLOPENTENE AND ITS DEUTERATED ISOTOPOMERS | Request PDF. (n.d.). ResearchGate. [Link]

-

How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? (2023, October 1). YouTube. [Link]

-

Unusual η1-Coordinated Alkyne and Alkene Complexes Abstract. (n.d.). [Link]

-

A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. (n.d.). MDPI. [Link]

-

Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (n.d.). Science and Education Publishing. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2025, October 16). ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational chemical studies on thermochemistry and ring strains in cyclic [n]metaphenyleneacetylenes, butadiyne-bridged [4n]metacyclophynes, and butadiyne-bridged [4n]paracyclophynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. science.widener.edu [science.widener.edu]

- 18. The following IR spectra belong to 5 -phenyl-1-pentyne and 6-phenyl-2-hex.. [askfilo.com]

- 19. science.widener.edu [science.widener.edu]

- 20. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Physical properties of 6-Phenyl-2-hexyne (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 6-Phenyl-2-hexyne

Introduction

This compound is an internal alkyne characterized by a phenyl group at one end of a six-carbon chain and a carbon-carbon triple bond between the second and third carbon atoms. As a functionalized alkyne, its physical properties are of significant interest to researchers in synthetic organic chemistry and drug development, where such scaffolds can serve as key building blocks. This guide provides a detailed overview of the core physical properties of this compound, namely its boiling point and density, and outlines robust experimental protocols for their determination. The methodologies described herein are designed to ensure high fidelity and reproducibility, critical for the synthesis and characterization of novel compounds.

Section 1: Core Physical Properties of this compound

The physical properties of alkynes are primarily dictated by their molecular structure. For this compound, the combination of a rigid, linear alkyne segment and a bulky phenyl group influences its intermolecular interactions, which in turn determine its macroscopic properties like boiling point and density. The primary intermolecular forces at play are London dispersion forces, which increase with molecular size and surface area. Compared to their corresponding alkanes and alkenes, alkynes often exhibit slightly higher boiling points due to their more linear shape, which allows for more effective molecular packing and stronger dispersion forces.[1][2][3]

The known physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Boiling Point | 240.2°C (at 760 mmHg) | [4][5] |

| Density | 0.922 g/cm³ | [4][5] |

| Molecular Formula | C₁₂H₁₄ | [4][6][7] |

| Molecular Weight | 158.24 g/mol | [4][7] |

| CAS Number | 34298-75-4 | [4][5][6] |

| Physical Form | Liquid | [8] |

Section 2: Experimental Determination of Physical Properties

Accurate determination of physical constants is fundamental to the characterization of a chemical substance. The following protocols provide step-by-step methodologies for measuring the boiling point and density of a liquid sample such as this compound.

Protocol for Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of a liquid. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Rationale: The use of a sealed capillary tube containing trapped air provides a sensitive indicator for the boiling point. As the liquid is heated, the trapped air expands. At the boiling point, the liquid's vapor pressure is sufficient to cause a rapid stream of bubbles to emerge from the capillary. Upon cooling, the point at which the liquid re-enters the capillary corresponds to the boiling point.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, heating block)

-

Stirring mechanism for the bath

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of this compound to the fusion tube.[9]

-

Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the surface.[9]

-

Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath.

-

Heating: Heat the bath gently while stirring continuously to ensure uniform temperature distribution.

-

Observation (Heating Phase): Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge as the trapped air expands.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the liquid is boiling. Note this approximate temperature.

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Verification: It is advisable to repeat the measurement to ensure accuracy.

Protocol for Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume.[10] Its determination requires precise measurement of both mass and volume. Temperature control is critical as density is temperature-dependent.

Rationale: This protocol uses basic laboratory equipment to determine density. Mass is measured with a high-precision analytical balance, and volume is measured with a graduated cylinder. While a pycnometer would yield more accurate results, this method is robust and widely accessible.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Thermometer

-

Temperature-controlled water bath (optional but recommended for high accuracy)

Procedure:

-

Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using the analytical balance.[10][11]

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[11]

-

Temperature Control: If possible, place the cylinder in a water bath at a standard temperature (e.g., 20°C or 25°C) and allow it to equilibrate. Record the final temperature of the liquid.

-

Mass of Cylinder and Liquid: Measure and record the combined mass of the graduated cylinder and the liquid sample.[10][11]

-

Calculation:

-

Mass of Liquid: Subtract the mass of the empty cylinder from the combined mass.

-

Density: Divide the mass of the liquid by the measured volume.

-

Density = Mass / Volume[10]

-

-

Replication: Perform the measurement at least twice to ensure consistency and calculate the average density.[11]

Section 3: Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

Sources

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. This compound|lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-Phenyl-2-hexyne (CAS Number: 34298-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-hexyne, registered under CAS number 34298-75-4, is a valuable chemical intermediate characterized by the presence of both a phenyl group and an internal alkyne. This unique structural combination makes it a versatile building block in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of a rigid alkynyl linker and a phenyl moiety can be strategically employed to modulate the physicochemical and biological properties of target molecules. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound, designed to support its effective use in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 34298-75-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄ | [1][2][4] |

| Molecular Weight | 158.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 240.2 °C at 760 mmHg | [6] |

| Density | 0.922 g/cm³ | [3][6] |

| Flash Point | 89.5 °C | [3][6] |

| Refractive Index | 1.522 | [6] |

| LogP | 3.03 | [6] |

| InChI Key | BYQGPSNMZZGRQP-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC#CCCCC1=CC=CC=C1 | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various standard organic chemistry transformations. A common and logical approach involves the coupling of a phenyl-containing electrophile with an alkyne-containing nucleophile, or vice versa. One plausible synthetic route is the alkylation of a suitable terminal alkyne with a phenylalkyl halide.

A generalized synthetic workflow is depicted below:

Caption: A potential synthetic pathway to this compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound based on common organic chemistry principles. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction:

(3-Bromopropyl)benzene + Propyne → this compound

Materials:

-

(3-Bromopropyl)benzene

-

Propyne (gas or condensed liquid)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., argon or nitrogen).

-